5-(Pyridin-3-yl)isophthalic acid

概要

説明

5-(Pyridin-3-yl)isophthalic acid is a versatile organic compound with a pyridine ring attached to an isophthalic acid moiety. This compound is known for its unique structural properties, making it a valuable building block in the synthesis of coordination polymers and metal-organic frameworks. Its ability to coordinate with various metal ions has led to its extensive use in materials science and catalysis .

作用機序

Target of Action

The primary targets of 5-(Pyridin-3-yl)isophthalic acid are transition metal ions, such as Mn, Zn, and Pb . These metal ions play a crucial role in the formation of coordination polymers when they interact with the compound .

Mode of Action

This compound interacts with its targets through coordination bonds. The compound adopts a bidentate chelate coordination mode, and the coordinate carboxylate oxygen atom adopts a single dentate-bridging mode . This interaction results in the formation of new complexes .

Biochemical Pathways

The compound’s ability to form coordination polymers suggests that it may influence pathways related to metal ion homeostasis and catalysis .

Pharmacokinetics

Given its chemical structure, it is likely that the compound has good thermal stability

Result of Action

The interaction of this compound with metal ions results in the formation of coordination polymers . These polymers exhibit luminescent properties and catalytic activities, such as the degradation of Rhodamine B .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemical species . For instance, the compound’s ability to form coordination polymers is facilitated by hydrothermal conditions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)isophthalic acid typically involves the reaction of pyridin-3-ylboronic acid with dimethyl 5-iodoisophthalate in the presence of a palladium catalyst. The reaction is carried out in a mixture of toluene, ethanol, and water, with sodium carbonate as a base. The reaction mixture is heated to 85°C under a nitrogen atmosphere overnight. The resulting product is then purified and characterized .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the industrial production process.

化学反応の分析

Types of Reactions

5-(Pyridin-3-yl)isophthalic acid undergoes various chemical reactions, including:

Coordination Reactions: It forms coordination polymers with metal ions such as manganese, zinc, and lead.

Substitution Reactions: The carboxylate groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Coordination Reactions: Metal salts such as manganese acetate, zinc nitrate, and lead nitrate are commonly used.

Substitution Reactions: Reagents like sodium carbonate and palladium catalysts are used in substitution reactions involving the pyridine ring.

Major Products

Coordination Polymers: The reaction with metal ions results in the formation of coordination polymers with distinct structural properties.

Substituted Derivatives: Substitution reactions can yield various substituted derivatives of this compound.

科学的研究の応用

5-(Pyridin-3-yl)isophthalic acid has a wide range of applications in scientific research:

Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in gas storage, separation, and catalysis.

Catalysis: The compound exhibits catalytic properties, particularly in the degradation of organic dyes like Rhodamine B.

Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Drug Development: Its unique structural properties make it a potential candidate for drug development and medicinal chemistry.

類似化合物との比較

Similar Compounds

5-(Pyridin-4-yl)isophthalic acid: Similar to 5-(Pyridin-3-yl)isophthalic acid but with the nitrogen atom in the pyridine ring at a different position.

1,3,5-Benzenetricarboxylic acid: Another tricarboxylic acid used in the synthesis of coordination polymers.

Uniqueness

This compound is unique due to the position of the nitrogen atom in the pyridine ring, which influences its coordination behavior and the structural properties of the resulting complexes. This positional difference can lead to significant variations in the crystal structure and properties of the coordination polymers formed .

生物活性

5-(Pyridin-3-yl)isophthalic acid (CAS No. 1264068-70-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

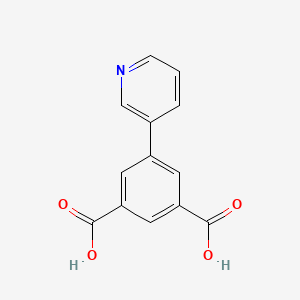

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H9NO4

- Molecular Weight : 241.21 g/mol

- IUPAC Name : 5-(pyridin-3-yl)benzene-1,3-dicarboxylic acid

The compound features a pyridine ring attached to an isophthalic acid moiety, which contributes to its potential biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anticancer research. The compound has been studied for its effects on different cancer cell lines and its mechanism of action.

Anticancer Properties

Several studies have reported the anticancer properties of this compound. Key findings include:

- Cell Viability Reduction : In vitro studies demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases and the modulation of apoptotic pathways. For instance, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Other Biological Activities

In addition to its anticancer effects, this compound has shown promise in other areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .

- Anti-inflammatory Effects : Research indicates that it may also possess anti-inflammatory properties, which could be beneficial in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell proliferation with significant apoptosis observed at concentrations above 15 µM. The study concluded that this compound could be a lead candidate for further development in breast cancer therapy .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis. The researchers utilized flow cytometry and Western blot analysis to demonstrate that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis. This suggests that the compound activates intrinsic apoptotic pathways in cancer cells .

Data Table: Biological Activities Summary

特性

IUPAC Name |

5-pyridin-3-ylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)10-4-9(5-11(6-10)13(17)18)8-2-1-3-14-7-8/h1-7H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNJEMJSKMBJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。